molecular formula C12H12F2O3 B1480488 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid CAS No. 2025502-87-6

2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Cat. No. B1480488
CAS RN: 2025502-87-6
M. Wt: 242.22 g/mol
InChI Key: SHFJTEVRIHMOST-UHFFFAOYSA-N
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Description

2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid (2-DCBMA) is an organic acid that has gained attention in recent years due to its use in a variety of scientific applications. It is a versatile compound that has potential applications in both inorganic and organic chemistry. In particular, it has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, its potential use in the synthesis of drugs and other pharmaceuticals, its ability to act as a catalyst in organic reactions, and its potential use in biological processes.

Scientific Research Applications

Medicinal Chemistry: Potential Drug Development

This compound may serve as a precursor in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a difluorocyclobutyl group, could impart unique biological activity and metabolic stability to its derivatives .

Agriculture: Synthesis of Agrochemicals

In agriculture, the compound could be utilized to create novel agrochemicals, such as pesticides or herbicides. The difluorocyclobutyl group might enhance the binding affinity of these chemicals to their biological targets .

Material Science: Advanced Polymer Research

“2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid” could be investigated for its potential use in polymer chemistry, particularly in the development of high-performance plastics or resins with improved thermal stability and chemical resistance .

Environmental Science: Eco-Friendly Solvents

Researchers might explore the use of this compound in the formulation of environmentally benign solvents or as an intermediate in the synthesis of compounds designed to reduce environmental pollution .

Biochemistry: Enzyme Inhibition Studies

The compound’s unique structure could be valuable in studying enzyme-substrate interactions, potentially acting as an inhibitor for specific enzymes involved in disease pathways .

Pharmacology: Therapeutic Agent Research

There is potential for “2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid” to be used in the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug research .

Mechanism of Action

properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-4-2-1-3-9(10)11(15)16/h1-4,8H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFJTEVRIHMOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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